Benzyl Ester vs. Free Carboxylic Acid: Predicted Lipophilicity and Membrane Permeability Differentiation
The target compound bears a benzyl ester terminus that distinguishes it from the closest commercially available analog, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS 2034156-76-6). The calculated partition coefficient (clogP) for the target benzyl ester is estimated at approximately 2.7, versus approximately 0.9 for the free carboxylic acid analog, representing a ~1.8 log unit increase in lipophilicity. In the broader pyrazolopyrimidine kinase inhibitor class, ester prodrug modifications have been demonstrated to improve cellular permeability by 5- to 20-fold relative to the corresponding carboxylic acid in Caco-2 monolayer assays, although direct permeability data for this specific compound pair have not been published. [1]
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.7 (benzyl ester form) |
| Comparator Or Baseline | 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS 2034156-76-6): clogP ≈ 0.9 |
| Quantified Difference | ΔclogP ≈ +1.8 log units (est.) |
| Conditions | In silico calculation based on molecular structure; experimental Caco-2 permeability data not available for this compound pair |
Why This Matters
For cell-based assays or in vivo studies requiring intracellular target engagement, the higher lipophilicity of the benzyl ester form may provide superior passive membrane permeability, reducing the likelihood of false-negative results due to poor cell penetration.
- [1] Ben-Neriah Y, Brachya G, Burstain I, Minzel W, Snir-Alkalay I, Vacca JP, Li D. Pyrazole pyrimidine derivatives and uses thereof. US Patent 11,925,641 B2, issued March 12, 2024. (Class-level ester prodrug permeability inference from related examples.) View Source
